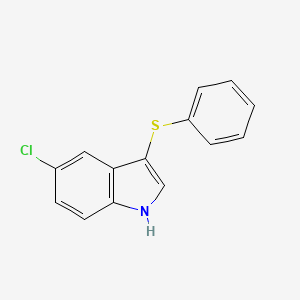

5-Chloro-3-(phenylthio)-indole

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery Research

Indole derivatives represent a crucial class of compounds in the realm of drug discovery, exhibiting a broad spectrum of pharmacological properties. nih.govbohrium.com Their structural versatility allows for modifications that can target a diverse range of biological pathways, making them valuable scaffolds for designing new drugs. nih.govmdpi.com The significance of indole derivatives is underscored by their presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in a multitude of approved drugs. nih.goveurekaselect.com

The wide-ranging biological activities of indole derivatives include:

Anticancer nih.govtandfonline.com

Anti-inflammatory mdpi.comtandfonline.com

Antidiabetic nih.govbohrium.com

Antihypertensive nih.govtandfonline.com

Neuroprotective bohrium.com

The ability of these compounds to interact with various biological targets, such as enzymes and receptors, has driven extensive research into their therapeutic potential. nih.gov

The Indole Pharmacophore as a Privileged Scaffold in Modern Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. nih.goveurekaselect.com The indole nucleus is a quintessential example of such a scaffold. nih.goveurekaselect.comexlibrisgroup.com Its unique physicochemical and biological properties have cemented its status as a foundational structure in the design of new chemical entities. ijpsr.combohrium.comexlibrisgroup.com

The indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, contributes to its promiscuous binding capabilities. nih.gov This allows medicinal chemists to generate libraries of diverse indole derivatives that can be screened against a wide array of therapeutic targets. nih.goveurekaselect.com Many G-protein coupled receptors (GPCRs), a major class of drug targets, possess a conserved binding pocket that is recognized by the indole scaffold. eurekaselect.com

Table 1: Examples of Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Class |

| Indomethacin | Anti-inflammatory eurekaselect.commdpi.com |

| Ergotamine | Antimigraine eurekaselect.com |

| Frovatriptan | Antimigraine eurekaselect.com |

| Ondansetron | Antiemetic eurekaselect.com |

| Tadalafil | Erectile Dysfunction eurekaselect.com |

| Reserpine | Antihypertensive mdpi.comtandfonline.com |

Overview of 5-Chloro-3-(phenylthio)-indole in Contemporary Chemical and Biological Research

This compound is a specific indole derivative that has garnered attention in chemical and biological research. This compound features a chlorine atom at the 5-position of the indole ring and a phenylthio group at the 3-position. nih.gov This particular substitution pattern imparts distinct chemical properties and has made it a subject of investigation for its potential bioactivity.

Chemical Properties and Synthesis

The molecular formula for this compound is C₁₄H₁₀ClNS, and it has a molecular weight of 259.8 g/mol . nih.gov Its synthesis can be achieved through methods such as the reaction of 5-chloroindole (B142107) with phenylthiol in the presence of a base. Another synthetic approach involves the copper(II)-catalyzed direct C3 chalcogenylation of 5-chloro-1H-indole. nih.govmdpi.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClNS nih.govmatrix-fine-chemicals.com |

| Molecular Weight | 259.75 - 259.8 g/mol nih.govmatrix-fine-chemicals.com |

| Melting Point | 115-116 °C mdpi.com |

Biological Investigations

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives with halogen and phenylthio substitutions are often explored for various therapeutic applications. For instance, a related compound, 5-chloro-3-phenylthioindole-2-carboxamide (B131207), was investigated as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. psu.edu In that study, metabolites of the parent compound, including a sulfone analog, demonstrated significant inhibitory activity. psu.edu The phenylthio group can participate in biochemical pathways, potentially modulating the activity of enzymes or receptors.

The compound serves as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications. Its chemical reactivity allows for further modifications, such as oxidation to form sulfoxides or sulfones, and electrophilic substitution at other positions on the indole ring.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNS/c15-10-6-7-13-12(8-10)14(9-16-13)17-11-4-2-1-3-5-11/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHHXGFVRASIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CNC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376621 | |

| Record name | 5-Chloro-3-(phenylthio)-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227803-35-2 | |

| Record name | 5-Chloro-3-(phenylthio)-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Mechanistic Insights of 5 Chloro 3 Phenylthio Indole Derivatives

Investigation of Anti-proliferative and Cytotoxic Mechanisms in Preclinical Cellular Models

Derivatives of 5-Chloro-3-(phenylthio)-indole have demonstrated notable anti-proliferative and cytotoxic effects in various cancer cell lines. These activities are attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.

Research has shown that indole (B1671886) derivatives can modulate cellular pathways involved in cell growth and apoptosis. For instance, certain 5-chloro-indole-2-carboxylate derivatives have been found to exhibit significant antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net The introduction of different substituents to the core structure can influence the potency and selectivity of these compounds. mdpi.com

The mechanism of action for these compounds often involves interaction with specific molecular targets within cancer cells. For example, some 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are known to be over-activated in several cancers. mdpi.comresearchgate.net The m-piperidinyl derivative 3e, a 5-chloro-indole-2-carboxylate, demonstrated an IC₅₀ value of 68 nM against EGFR, which was more potent than the reference drug erlotinib (B232). mdpi.comresearchgate.net Molecular docking studies have further elucidated the binding interactions of these derivatives within the active sites of enzymes like EGFR and BRAF. researchgate.net Additionally, a novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as an inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB), a potential therapeutic target for ischemic brain injury. mdpi.com

Table 1: EGFR Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives mdpi.com

| Compound | Substituent (R) | IC₅₀ (nM) for EGFR |

| 3a | p-morpholin-4-yl | 89 |

| 3b | p-pyrrolidin-1-yl | 74 |

| 3c | p-piperidin-1-yl | 81 |

| 3d | m-morpholin-4-yl | 79 |

| 3e | m-piperidin-1-yl | 68 |

| Erlotinib | - | 80 |

Data sourced from a study on potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com

Indole derivatives have been shown to interfere with DNA synthesis and cell cycle progression. nih.gov Some quinoline-hydrazide derivatives, which share structural similarities with indole compounds, have been observed to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1. mdpi.com This suggests that derivatives of this compound may also exert their anti-proliferative effects by halting the cell cycle, thereby preventing cancer cells from dividing and proliferating.

A key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of oncogenes and tumor suppressor genes. For example, a novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative was found to inhibit the expression of the pro-apoptotic protein Bax and the executioner caspase-3, thereby alleviating apoptosis in a model of cellular injury. mdpi.com

The epithelial-mesenchymal transition (EMT) is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, a critical step in cancer metastasis. researchgate.net While direct evidence for this compound derivatives reversing EMT is still emerging, related indole alkaloids have been shown to inhibit cancer cell motility by suppressing EMT. researchgate.net This suggests a potential avenue of investigation for the anti-metastatic properties of this compound derivatives.

Elucidation of Antimicrobial Activity and Underlying Mechanisms

In addition to their anticancer potential, indole derivatives have been investigated for their antimicrobial properties. researchgate.netresearchgate.net The core indole structure is a key component in many compounds with a broad spectrum of antimicrobial activities. researchgate.net

Research into 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.net Specifically, compounds with a chloro group on the indole ring have shown potent activity. researchgate.net The antimicrobial activity of indole derivatives is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. For instance, some indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant activity against strains like Staphylococcus aureus, MRSA, and Escherichia coli. turkjps.org

Table 2: Antimicrobial Screening of 5-Chloro-3-phenyl-1H-indole-2-carbonyl Azide Derivatives researchgate.net

| Compound | Bacterial Strain | Antifungal Pathogen |

| 3a | Staphylococcus aureus, Bacillus subtilis | Fusarium oxysporum, Candida albicans, Aspergillus niger |

| 5a | Escherichia coli, Pseudomonas aeruginosa | Fusarium oxysporum, Candida albicans, Aspergillus niger |

Compounds 3a and 5a exhibited potent activity against the tested bacteria and fungi. researchgate.net

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA) in In Vitro Studies

Derivatives of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of a chlorine atom at the 5-position of the indole ring, often in combination with other substituents, has been shown to enhance antibacterial efficacy. researchgate.netnih.gov

In vitro studies have evaluated the minimum inhibitory concentration (MIC) of these compounds against various bacterial strains. For instance, certain 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives have been screened for their activity against Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net The results indicated that specific structural modifications, such as the introduction of certain aromatic and heterocyclic moieties, led to enhanced antibacterial effects. researchgate.net For example, a derivative incorporating a benzoxazinone (B8607429) ring system, 6-bromo-3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-benzo[e] ebi.ac.ukoxazin-2-one, exhibited the highest antibacterial activity among the tested compounds in one study. nih.gov

The challenge of antibiotic resistance, particularly with methicillin-resistant Staphylococcus aureus (MRSA), has prompted the investigation of novel antibacterial agents. Some indole derivatives have shown promise in this area, with certain compounds exhibiting MIC values as low as 0.98 µg/mL against MRSA. The mechanism of action for some of these compounds against MRSA is thought to involve the disruption of the bacterial cell membrane in three stages: attachment to the cell membrane, modification of its fluidity, and ultimately, disruption of the membrane's structure. nih.gov

Interactive Table: In Vitro Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Staphylococcus aureus, Escherichia coli | Significant efficacy observed for specific derivatives. | researchgate.net |

| 6-bromo-3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-benzo[e] ebi.ac.ukoxazin-2-one | Not specified | Highest antibacterial activity in its series. | nih.gov |

| Indole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values as low as 0.98 µg/mL. |

Efficacy Against Fungal Strains (e.g., Aspergillus Niger, Candida albicans) in In Vitro Studies

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Several studies have screened these compounds against clinically relevant fungal strains, including Aspergillus niger and Candida albicans. researchgate.netnih.govresearchgate.net

The antifungal activity of these derivatives is also structure-dependent. For example, within a series of 6-substituted-3-(5-chloro-3-phenyl-1H-indole-2yl)-3,4-dihydro-4-substituted-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones, the presence of a hydroxy group was found to improve antifungal activity. researchgate.net In another study, indole-triazole derivatives demonstrated a broad spectrum of activity against tested pathogens, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, the compound 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed significant promise as a lead for novel antifungal agents. nih.gov

Research has also shown that some indole derivatives can be effective against fluconazole-resistant Candida albicans. nih.gov The mechanism of action for some of these compounds against C. albicans involves inhibiting the transition from yeast to hyphal form, preventing biofilm formation, and damaging mitochondrial function. nih.gov

Interactive Table: In Vitro Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 6-substituted-3-(5-chloro-3-phenyl-1H-indole-2yl)-3,4-dihydro-4-substituted-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones | Aspergillus niger, Candida albicans | Hydroxy group substitution improved activity. | researchgate.net |

| Indole-triazole derivatives | Candida albicans, Candida krusei | MIC values ranging from 3.125-50 µg/mL. | nih.gov |

| Indole derivatives | Fluconazole-resistant Candida albicans | Good activity, inhibition of hyphae and biofilm. | nih.gov |

Antituberculosis Activity Against Mycobacterium tuberculosis in Cellular Assays

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Derivatives of this compound have emerged as a promising class of compounds with potential antituberculosis activity. researchgate.netrjptonline.org

Several studies have synthesized and screened these derivatives for their in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netresearchgate.net For instance, a series of 6-substituted-3-(5-chloro-3-phenyl-1H-indole-2yl)-3,4-dihydro-4-substituted-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones were evaluated, demonstrating the potential of this chemical scaffold. researchgate.net The substitution pattern on the indole and associated rings plays a crucial role in determining the antimycobacterial potency. nih.gov Halogen substitutions on the indole ring have been noted to enhance the inhibition of bacterial growth. nih.gov

The Molecular Libraries Screening Center Network (MLSCN) has also contributed to the identification of novel antitubercular agents by screening large compound libraries against M. tuberculosis. nih.gov This high-throughput screening approach has the potential to identify new and diverse scaffolds, including those based on the indole nucleus, for further drug discovery and development. nih.gov

Analysis of Antiviral Potential and Mechanisms of Enzyme Inhibition

The antiviral properties of this compound derivatives have been a significant area of research, with a particular focus on their activity against the Human Immunodeficiency Virus Type 1 (HIV-1).

Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase

A notable derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). ebi.ac.uknih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection. nih.gov They are known for their high specificity and a mode of action distinct from nucleoside RT inhibitors. portico.org

This class of indolylarylsulfones, developed from a Merck prototype compound, exhibits nanomolar inhibitory activity against wild-type HIV-1 and several mutant strains. nih.gov The sulfone analog of 5-chloro-3-phenylthioindole-2-carboxamide (B131207) was found to be significantly more active than the parent compound. psu.edu Further structure-activity relationship (SAR) studies have shown that substitutions on the benzyl (B1604629) group can influence inhibitory activity, with a nitro group at the 2-position enhancing potency. nih.gov

These compounds have demonstrated improved inhibitory potency against not only the wild-type RT but also against clinically relevant mutant enzymes like K103N and Y181C, which are known to confer resistance to other NNRTIs. ebi.ac.uknih.gov

Impact on Viral Spread and Replication in In Vitro Systems

The in vitro efficacy of these compounds extends beyond enzymatic inhibition to the suppression of viral spread and replication in cellular systems. Low nanomolar concentrations of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide have been shown to inhibit the spread of the HTLV-IIIB strain of HIV-1 in MT-4 human T-lymphoid cells. ebi.ac.uknih.gov

The antiviral effect is specific, as demonstrated by concentration-response curves. actanaturae.ru For instance, a derivative of 5-methoxyindole-3-carboxylic acid completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in one study. actanaturae.ru While this is a different virus, it highlights the potential of the broader indole scaffold in antiviral research. The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective concentration, is a key measure of a compound's therapeutic potential. A high SI indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Exploration of Other Pharmacological Activities in Preclinical Research

Beyond their anti-infective properties, derivatives of this compound have been explored for other pharmacological activities in preclinical research, demonstrating the versatility of this chemical scaffold.

One area of investigation is their potential as anticancer agents. Certain indole derivatives have shown the ability to inhibit the proliferation of various cancer cell lines. mdpi.com For example, some derivatives have been reported to have potent anticancer activity and inhibitory effects on the epidermal growth factor receptor (EGFR). mdpi.com

Additionally, indole derivatives have been studied for their effects on the central nervous system, with some compounds exhibiting anticonvulsant, antidepressant, and sedative-hypnotic activities. nih.gov The wide range of biological activities associated with the indole nucleus continues to make it an attractive target for medicinal chemists in the development of new therapeutic agents. rjptonline.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism/Antagonism

Derivatives of this compound have been identified as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose homeostasis and adipocyte differentiation. One notable derivative, nTZDpa (5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid), is a potent and selective non-thiazolidinedione PPARγ partial agonist. rndsystems.comtocris.com

In cell-based transcriptional activation assays, nTZDpa demonstrates partial agonism with an EC50 value of 57 nM, achieving approximately 25% of the maximal efficacy of full agonists. rndsystems.comtocris.com Furthermore, it can antagonize the activity of full agonists by about 60%, with an IC50 value of approximately 285 nM. rndsystems.comtocris.com This dual activity profile distinguishes it from traditional thiazolidinedione (TZD) full agonists. The binding of nTZDpa to the PPARγ ligand-binding domain (LBD) induces a distinct receptor conformation, which leads to a differential regulation of gene expression compared to full agonists. nih.govnih.gov This altered conformation has been shown to slow the hydrogen/deuterium exchange rate in various regions of the protein, though to a lesser extent than full agonists. nih.gov

The unique interaction of nTZDpa with PPARγ translates into a differentiated biological response. It promotes adipocyte differentiation and modulates insulin (B600854) sensitivity. nih.gov In vivo studies in mice have shown that unlike TZD full agonists, nTZDpa can improve metabolic parameters without inducing adverse effects such as cardiac hypertrophy. rndsystems.comtocris.comnih.gov This selective modulation of PPARγ activity highlights the potential of the this compound scaffold in designing safer therapeutic agents for metabolic diseases.

| Compound Name | Chemical Name | Biological Activity | EC50 (nM) | IC50 (nM) | Maximum Efficacy |

|---|---|---|---|---|---|

| nTZDpa | 5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid | PPARγ Partial Agonist/Antagonist | 57 | ~285 | ~25% |

Inhibition of Tubulin Polymerization in Cellular Systems

Arylthioindoles (ATIs), a class of compounds that includes derivatives of this compound, are recognized as potent inhibitors of tubulin polymerization. nih.govmdpi.com Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for essential cellular functions, including cell division, making them a key target for anticancer therapies. nih.gov ATIs disrupt microtubule dynamics by binding to the colchicine (B1669291) site on β-tubulin, leading to cell cycle arrest and ultimately cell death. nih.govcsic.es

Structure-activity relationship (SAR) studies on ATIs have revealed the importance of substitutions on the indole ring and the phenylthio group for their anti-tubulin activity. csic.escsic.es For instance, the introduction of a chlorine atom at the 5-position of the indole ring can influence the compound's potency. csic.escsic.es One study compared a series of arylthioindole derivatives and found that a 5-chloro substituted derivative, when combined with a 2-methyl group and a 3-(3,4,5-trimethoxyphenyl)thio group, exhibited significant inhibitory activity against tubulin assembly and cancer cell growth. csic.es Specifically, this compound inhibited tubulin polymerization with an IC50 value of 4.8 µM and inhibited the growth of MCF-7 human breast carcinoma cells with an IC50 of 69 nM. csic.es

These findings underscore the potential of the this compound backbone in the development of novel anticancer agents that target the microtubule network. researchgate.net

| Compound Class | Specific Derivative Substitutions | Biological Activity | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth Inhibition IC50 (nM) |

|---|---|---|---|---|

| Arylthioindoles (ATIs) | 2-methyl, 5-chloro, 3-(3,4,5-trimethoxyphenyl)thio | Inhibition of Tubulin Polymerization | 4.8 | 69 |

Inhibition of Mutant EGFRT790M and BRAFV600E Pathways

The 5-chloro-indole scaffold has also been utilized to develop inhibitors targeting key kinases in cancer signaling pathways, specifically mutant Epidermal Growth Factor Receptor (EGFR) and BRAF. mdpi.com Mutations in EGFR, such as the T790M "gatekeeper" mutation, and in BRAF, like the V600E mutation, are known drivers of tumor growth and resistance to therapy in various cancers. nih.govnih.gov

A recent study reported the design and synthesis of a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potent inhibitors of both EGFRT790M and BRAFV600E. mdpi.com The most effective derivatives were evaluated for their ability to inhibit these kinases. The results demonstrated that these compounds could significantly inhibit both EGFR and BRAFV600E at nanomolar concentrations. mdpi.com

For instance, the m-piperidinyl derivative (compound 3e) was the most potent against EGFR, with an IC50 value of 68 nM, which was more potent than the reference drug erlotinib (IC50 = 80 nM). mdpi.com The same series of compounds also showed significant inhibition of BRAFV600E, with IC50 values ranging from 35 to 67 nM, which was more potent than erlotinib (IC50 = 60 nM) but less potent than vemurafenib (B611658) (IC50 = 30 nM). mdpi.com These findings highlight the versatility of the 5-chloro-indole framework in generating dual inhibitors that can target multiple oncogenic signaling pathways. benthamscience.com

| Compound Derivative | EGFR Inhibition IC50 (nM) | BRAFV600E Inhibition IC50 (nM) |

|---|---|---|

| 3a (p-morpholinyl) | 78 | 42 |

| 3b (p-pyrrolidinyl) | 74 | 35 |

| 3c (p-piperidinyl) | 89 | 67 |

| 3d (m-pyrrolidinyl) | 82 | 51 |

| 3e (m-piperidinyl) | 68 | 58 |

| Erlotinib (Reference) | 80 | 60 |

| Vemurafenib (Reference) | - | 30 |

Structure Activity Relationship Sar Studies of 5 Chloro 3 Phenylthio Indole and Its Analogues

Influence of Substitutions on the Indole (B1671886) Core on Biological Efficacy

The indole scaffold serves as a versatile template in medicinal chemistry, and substitutions on this core can dramatically alter the biological activity of the resulting compounds. For 5-Chloro-3-(phenylthio)-indole analogues, modifications at various positions of the indole ring have been investigated to elucidate their impact on receptor binding and cellular activity.

The presence and position of halogen substituents on the indole ring are known to significantly affect the electronic properties and membrane permeability of a molecule, thereby influencing its interaction with biological targets. In the case of this compound, the chlorine atom at the C5 position plays a pivotal role.

Research on related 5-chloroindoles has demonstrated that this substitution can act as a positive allosteric modulator of the 5-HT₃ receptor. This modulation suggests that the electron-withdrawing nature of the chlorine atom at the C5 position can induce a conformational change in the receptor, enhancing the binding or efficacy of the primary ligand. While specific receptor binding data for this compound is not extensively documented in publicly available literature, studies on analogous 5-halo-substituted arylthioindoles have shown potent inhibition of tubulin polymerization. For instance, certain derivatives have exhibited significant cytotoxicity against cancer cell lines.

| Compound Analogue | Substitution at C5 | Reported Biological Activity | Reference |

|---|---|---|---|

| 5-Chloroindole (B142107) | -Cl | Positive allosteric modulator of 5-HT₃ receptor | |

| Arylthioindole Analogue | Halogen | Reduced cytotoxicity in some cases | |

| Arylthioindole Analogue | -CH₃ | Increased cytotoxicity | |

| Arylthioindole Analogue | -OCH₃ | Increased cytotoxicity |

The C3 position of the indole ring is a common site for substitution, and the nature of the substituent at this position is a key determinant of biological activity. In this compound, the phenylthio moiety significantly influences the compound's pharmacological profile.

Arylthioindoles, a class of compounds to which this compound belongs, have been identified as potent inhibitors of tubulin polymerization. These compounds are thought to bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The phenylthio group at the C3 position is critical for this interaction, likely engaging in hydrophobic and van der Waals interactions within the binding pocket.

The substitution pattern on the phenyl ring of the phenylthio group can further modulate activity. For example, in a series of 2-phenylthiomethyl-indole derivatives, the introduction of methyl or chlorine groups on the thiophenol ring was found to be a favorable modification for inhibiting 5-lipoxygenase. This suggests that the electronic and steric properties of the phenyl ring are important for optimizing biological activity.

Modifications at the N1 and C2 positions of the this compound scaffold offer additional avenues for modulating its biological activity.

N1 Position: The indole nitrogen (N1) is often a target for substitution to improve pharmacokinetic properties or to introduce new interactions with the biological target. N-alkylation can increase lipophilicity, potentially enhancing membrane permeability. While specific studies on N1-substituted this compound are limited, research on other indole series has shown that N-substitution can significantly impact activity. For instance, in a study of C3-methylene-bridged indole derivatives, the absence of a substituent at the N1 position was correlated with strong cytoprotective properties.

C2 Position: The C2 position of the indole ring is another site where modifications can influence biological efficacy. Introducing substituents at this position can alter the steric and electronic profile of the molecule. In the context of arylthioindoles as tubulin inhibitors, the substituent at the C2 position is considered one of the four key regions influencing activity. While the parent this compound is unsubstituted at C2, the introduction of small alkyl or other functional groups could potentially enhance binding affinity or selectivity for its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound and its direct analogues are readily available in the literature, QSAR studies on other series of indole derivatives have been successful in predicting biological activity and guiding the design of new compounds.

A typical QSAR study for this class of compounds would involve:

Data Set Collection: Assembling a series of this compound analogues with their corresponding biological activity data (e.g., IC₅₀ values for enzyme inhibition or cell growth).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could provide valuable insights into which structural features are most important for the desired biological effect and could be used to predict the activity of new, unsynthesized analogues.

Conformational Analysis and Pharmacophore Mapping for Target Interactions

Understanding the three-dimensional (3D) conformation of this compound and its analogues is essential for elucidating their interactions with biological targets. Conformational analysis helps to identify the low-energy, biologically active conformation of the molecule.

Conformational Analysis: The flexibility of the phenylthio group allows the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the preferred spatial arrangement of the phenyl and indole rings relative to each other. This information is critical for understanding how the molecule fits into a receptor's binding site.

Pharmacophore Mapping: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For this compound analogues, a pharmacophore model could be developed based on a set of active compounds. This model would highlight the key features required for interaction with the target, such as the positions of the chlorine atom, the sulfur atom, and the aromatic rings. Such a model would be invaluable for virtual screening of compound libraries to identify new potential leads. While a specific pharmacophore model for this compound is not published, general pharmacophore concepts are widely applied in natural product-inspired drug design.

Contributions of Electronic and Steric Properties to Biological Activity

The biological activity of this compound and its analogues is a direct consequence of their electronic and steric properties, which govern their interactions with biological macromolecules.

Electronic Properties: The electron-withdrawing nature of the chlorine atom at the C5 position significantly influences the electron distribution of the entire indole ring system. This can affect the pKa of the indole nitrogen and the molecule's ability to participate in hydrogen bonding and π-π stacking interactions. The sulfur atom in the phenylthio group also contributes to the electronic landscape of the molecule, potentially acting as a hydrogen bond acceptor.

Steric Properties: The size and shape of the molecule, dictated by the phenylthio group and any other substituents, are critical for a proper fit within the binding site of a biological target. The steric bulk of the phenylthio group can influence the orientation of the molecule within the binding pocket. As seen in related arylthioindoles, even small changes in substituents can lead to significant differences in activity, highlighting the importance of steric factors. For instance, steric hindrance can play a role in the regioselectivity of reactions involving the indole core. nih.gov

Computational Approaches in the Investigation of 5 Chloro 3 Phenylthio Indole and Its Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of molecules like 5-Chloro-3-(phenylthio)-indole and its analogues. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules such as the 5-chloro-indole derivative, ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, DFT calculations with the B3LYP/6-31+G(d,p) basis set have been employed to determine the optimized molecular geometry. researchgate.net Such studies are crucial for identifying the most stable conformation of the molecule, which is essential for understanding its reactivity and interactions with biological targets. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. scispace.com For analogous indole (B1671886) derivatives, DFT has been used to confirm that the indole ring is essentially planar. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Charge Density Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of negative, positive, and neutral potential. researchgate.net For indole derivatives, MEP analysis can identify the electron-rich and electron-poor regions. researchgate.netnih.gov For instance, in analogues, the negative potential is typically localized around electronegative atoms like oxygen and nitrogen, while the positive potential is found near hydrogen atoms. nih.gov This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a key role in the binding of these molecules to biological targets. chemrxiv.orgrsc.org The presence of the electron-withdrawing chlorine atom at the 5-position and the sulfur atom of the phenylthio group would significantly influence the MEP of this compound, creating specific regions of electrophilicity and nucleophilicity that dictate its interaction patterns.

Evaluation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo charge transfer. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. scispace.com

DFT calculations are commonly used to determine the HOMO and LUMO energies of indole derivatives. researchgate.net For example, in a study of ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, the HOMO-LUMO energy gap was calculated to understand its electronic properties. researchgate.net Similarly, for 5-chlorouracil, a related heterocyclic compound, a smaller energy gap was correlated with higher bioactivity due to enhanced charge transfer interactions. nih.gov The HOMO-LUMO gap for this compound would be influenced by the electronic effects of both the chloro and phenylthio substituents.

Table 1: Calculated HOMO-LUMO Energy Gaps for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Clevudine | B3LYP/6-311++G(d,p) | - | - | 4.1653 | nih.gov |

| Telbivudine | B3LYP/6-311++G(d,p) | - | - | 6.6865 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) | B3LYP/6-311+G(d,p) | - | - | 2.947 | scispace.com |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular interactions within a molecule. rsc.org It provides a quantitative description of bonding in terms of localized orbitals and the interactions between them. nih.gov NBO analysis can reveal hyperconjugative interactions, such as those between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. rsc.org

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. mdpi.comthesciencein.org

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations can provide valuable predictions of the binding affinity of a ligand to a protein, often expressed as a docking score or an estimated inhibition constant (Ki). mdpi.com These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

For indole-based compounds, molecular docking has been used to investigate their potential as inhibitors of various protein targets. For example, indole-aminoquinazoline hybrids have been docked into the ATP binding site of the epidermal growth factor receptor (EGFR), with some compounds showing high binding affinities. mdpi.com In another study, indole-based oxadiazole derivatives were docked against the Factor H binding protein of Treponema denticola, showing promising binding interactions. nih.gov The binding mode of indole derivatives often involves the indole ring participating in hydrophobic interactions, while other functional groups form specific hydrogen bonds with the protein's active site residues. mdpi.comnih.gov

Table 2: Predicted Binding Affinities of Analogous Indole Derivatives with Protein Targets

| Ligand | Protein Target | Docking Score (kcal/mol) | Reference |

| Indole-based oxadiazole derivative 1 | Factor H binding protein (3qz0) | -6.9 | nih.gov |

| Indole-based oxadiazole derivative 2 | Factor H binding protein (3qz0) | -7.1 | nih.gov |

| Indole-based oxadiazole derivative 3 | Factor H binding protein (3qz0) | -7.3 | nih.gov |

| Indole-aminoquinazoline hybrid 4e | EGFR kinase domain (1M17) | -11.46 | mdpi.com |

| 3a,4-dihydro-3H- thesciencein.orgmdpi.comnih.govoxazaphospholo[3,4-a]indole-1-oxide derivative 5 | K-Ras oncoprotein | - | thesciencein.org |

A molecular docking study of this compound would be essential to predict its potential biological targets and to understand the key interactions that govern its binding. The presence of the chloro and phenylthio groups would likely lead to specific hydrophobic and potential halogen bonding interactions within the binding pocket of a target protein.

Identification of Key Amino Acid Residues Involved in Binding

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method allows for the identification of key amino acid residues that are critical for molecular recognition and binding affinity. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous 3-thioindole scaffolds provides significant insights into their binding modes.

Studies on a series of 3-thioindoles have demonstrated their potential as both antiviral and antibacterial agents by targeting enzymes such as HIV-1 glycoprotein (B1211001) 120 (gp120) and β-ketoacyl-acyl carrier protein synthase III (FabH). ijcea.org Molecular docking analyses of these compounds revealed that their binding affinity is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking interactions within the enzyme's binding pocket. ijcea.org

For instance, in the investigation of HIV-1 gp120 inhibitors, a potent analogue, phenyl(3-(p-tolylthio)-1H-indol-2-yl)methanone, was found to form crucial hydrophobic interactions with key residues. ijcea.orgijcea.org Notably, interactions with amino acids like Phe210 were identified as important for stabilizing the ligand-protein complex. ijcea.org The interaction diagrams generated from these docking simulations show that the indole nitrogen or oxygen atoms on substituents often act as hydrogen bond acceptors or donors, further anchoring the molecule in place. ijcea.org This information is vital for structure-activity relationship (SAR) studies, guiding chemists in modifying the indole scaffold to enhance binding affinity and selectivity for the target protein.

| Analogue Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-Thioindoles | HIV-1 gp120 | Phe210 | Hydrophobic |

| 3-Thioindoles | FabH | Not Specified | Hydrogen Bonding, Hydrophobic |

In Silico ADME Prediction and Pharmacokinetic Profiling for Research Design

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion)—must be evaluated. In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition. indexcopernicus.comnih.gov Various computational models and software, such as SwissADME and TOPKAT, are employed to estimate these properties for novel molecules like this compound and its analogues. indexcopernicus.comjapsonline.com

These predictive studies for indole derivatives typically assess a range of parameters. Key properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity. indexcopernicus.comjapsonline.com For example, computational tools can predict whether a compound is likely to be well-absorbed orally, if it can reach the central nervous system, and whether it might inhibit critical metabolic enzymes like CYP2D6, which could lead to adverse drug-drug interactions. japsonline.com

The results of these in silico analyses provide a comprehensive profile that helps guide research design. Compounds with predicted high oral bioavailability and metabolic stability are prioritized for synthesis, while those flagged for potential toxicity or poor absorption may be modified or deprioritized. indexcopernicus.comresearchgate.net This computational screening is a cost-effective strategy to focus resources on the most promising candidates. nih.gov

| ADME Parameter | Predicted Property for Indole Analogues | Implication for Research Design |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Suitable for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Low / No | Reduced risk of CNS side effects |

| CYP2D6 Inhibition | No | Lower potential for drug-drug interactions |

| Oral Bioavailability | Good | Promising drug-likeness score |

| Carcinogenicity | Non-carcinogenic | Favorable preliminary toxicity profile |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. This powerful computational method simulates the movements and interactions of atoms and molecules, providing critical information about the conformational stability of the ligand and the ligand-protein complex. ksu.edu.sa

For a compound such as this compound, MD simulations can be used to assess whether it remains stably bound within the target's active site or if it undergoes significant conformational changes that might disrupt binding. researchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

A low and stable RMSD value for the ligand over the simulation time (e.g., 100 nanoseconds) suggests that it has found a stable binding pose. ksu.edu.sa Conversely, a high or fluctuating RMSD might indicate an unstable interaction. The RMSF plot provides insight into the flexibility of individual amino acid residues in the protein, highlighting which parts of the binding site are rigid and which are more dynamic upon ligand binding. Studies on related compounds have shown that stable ligand-protein complexes exhibit minimal conformational changes and maintain key interactions throughout the simulation, confirming the stability of the docked pose. ksu.edu.sa These simulations are crucial for validating docking results and understanding the energetic and structural determinants of binding affinity.

| MD Simulation Parameter | Purpose in Analysis | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Low, stable values (< 2-3 Å) suggest a stable ligand-protein complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Low fluctuations in binding site residues indicate a stable binding pocket. |

| Interaction Energy | Calculates the energy of non-bonded interactions (e.g., van der Waals, electrostatic). | Consistently favorable energy indicates a stable interaction. |

Applications of 5 Chloro 3 Phenylthio Indole in Medicinal Chemistry and Drug Discovery Research

Role as a Versatile Synthetic Building Block for Diverse Bioactive Molecules

The 5-Chloro-3-(phenylthio)-indole core serves as a crucial starting material for the synthesis of a wide array of more complex, biologically active molecules. nih.govresearchgate.net Medicinal chemists utilize this scaffold to construct libraries of compounds for screening and to develop derivatives with tailored pharmacological profiles. rsc.org The indole (B1671886) nucleus itself is a privileged structure in drug discovery, and the specific substitutions on this compound offer distinct advantages for synthetic manipulation. nih.govrsc.org

The presence of the chloro and phenylthio groups influences the reactivity of the indole ring, allowing for regioselective modifications. For instance, the indole nitrogen can be readily alkylated or acylated, while the phenylthio group can be oxidized or replaced to introduce further diversity. The synthesis of various derivatives often begins with the core this compound structure, which is then elaborated through a series of chemical reactions to yield the final target molecules with desired functionalities. nih.govmdpi.com

An example of its utility is in the preparation of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a potent inhibitor of HIV-1 reverse transcriptase. nih.gov This highlights how the this compound scaffold can be chemically modified to produce compounds with significant therapeutic potential. The versatility of this building block is further demonstrated by its use in creating derivatives for a range of biological targets, as will be discussed in the subsequent sections. nih.govmdpi.comnih.gov

Utilization in the Design and Optimization of Novel Drug Candidates with Specific Activities

The this compound scaffold has been instrumental in the design and optimization of novel drug candidates with high specificity for their biological targets. nih.govnih.gov By systematically modifying the core structure, researchers can enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

One notable area of application is in the development of kinase inhibitors for cancer therapy. mdpi.com For example, derivatives of 5-chloro-indole have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are often mutated in various cancers. mdpi.com In a study focused on developing inhibitors for mutant EGFR/BRAF, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized. mdpi.com The design strategy involved structural modifications to a lead compound to improve its activity against cancer cell lines. The resulting compounds showed significant antiproliferative activity, with some derivatives exhibiting higher potency than the reference drug erlotinib (B232). mdpi.com

Another example is the development of inhibitors for the Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway, which is dysregulated in many cancers. nih.gov Through computational studies, a racemic compound, RS4690, which is a derivative of a 5-chloro-indole, was identified as a selective DVL1 inhibitor. Subsequent separation of the enantiomers revealed that the (S)-enantiomer exhibited superior inhibitory activity. nih.gov This work demonstrates the use of the 5-chloro-indole scaffold in a structure-based drug design approach to target specific protein-protein interactions. nih.gov

| Compound Class | Target | Key Findings |

| 5-chloro-indole-2-carboxylate derivatives | EGFR/BRAF | Showed potent antiproliferative activity, with some compounds being more potent than erlotinib. mdpi.com |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) | DVL1 | Exhibited an EC50 of 0.49 ± 0.11 μM for DVL1 inhibition and inhibited the growth of HCT116 colon cancer cells. nih.gov |

Strategies for Identifying and Developing New Molecular Targets

While direct studies on this compound for identifying new molecular targets are not extensively documented in the provided context, the broader field of drug discovery employs various strategies where such a versatile scaffold could be utilized. In silico target prediction is a powerful approach to identify potential protein targets for small molecules. nih.gov This involves using computational tools that predict interactions between a compound and a vast array of biological macromolecules. nih.gov

A typical workflow for in silico target prediction involves:

Ligand-based methods: These compare the query molecule to a database of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets. nih.gov

Structure-based methods (Inverse Virtual Screening): This involves docking the query molecule into the binding sites of numerous protein structures to predict potential binding affinities. ijisrt.com

For a compound like this compound and its derivatives, these computational methods could be employed to generate hypotheses about their molecular targets. For instance, machine learning algorithms can be trained on datasets of known ligand-target interactions to predict novel targets for new chemical entities. ijisrt.com One study successfully used machine learning to predict fructose (B13574) bisphosphate aldolase (B8822740) in Plasmodium falciparum as a target for a different 5-chloro-indole derivative, highlighting the potential of such approaches. ijisrt.com

Experimental validation of computationally predicted targets is a critical subsequent step. This can involve in vitro assays to confirm the inhibitory or modulatory activity of the compound against the predicted target protein. nih.gov The this compound scaffold, with its synthetic tractability, is well-suited for creating a focused library of analogs to probe the structure-activity relationship for a newly identified target.

Contribution to Addressing Challenges of Drug Resistance in Preclinical Development

Drug resistance is a major hurdle in the treatment of both infectious diseases and cancer. The development of new agents that can overcome existing resistance mechanisms is a critical area of research. Derivatives of this compound have shown promise in addressing this challenge in preclinical studies. nih.gov

In the context of bacterial infections, a derivative of 5-chloro-3-(phenylthio)indole-2-carboxylic acid, known as nTZDpa, has been identified as an antibiotic effective against bacterial persisters. nih.gov Persister cells are a subpopulation of bacteria that are tolerant to conventional antibiotics, contributing to chronic and recurrent infections. nTZDpa was found to kill both growing and persistent Staphylococcus aureus cells, including methicillin-resistant S. aureus (MRSA), by disrupting their lipid bilayers. nih.gov Importantly, S. aureus did not show detectable development of resistance to nTZDpa, and the compound acted synergistically with aminoglycosides. nih.gov

In oncology, drug resistance often arises from mutations in the target protein. For example, the T790M mutation in EGFR confers resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). nih.gov Research has focused on developing next-generation inhibitors that are active against these mutant forms of the enzyme. Derivatives of 5-chloro-indole have been specifically designed to inhibit EGFRT790M, thereby overcoming this resistance mechanism. nih.govmdpi.com One study reported 5-chloro-indole derivatives with a high selectivity index for the EGFRT790M mutant over the wild-type EGFR. mdpi.com

The Dishevelled (DVL) proteins, particularly DVL-1 and DVL-3, have been implicated in cancer chemoresistance. nih.gov Overexpression of these proteins is associated with multidrug resistance in colorectal cancer cells. By developing inhibitors of DVL1, such as the 5-chloro-indole derivative (S)-1, it may be possible to re-sensitize resistant cancer cells to conventional chemotherapeutic agents. nih.gov

| Compound/Derivative | Therapeutic Area | Contribution to Overcoming Drug Resistance |

| nTZDpa | Infectious Diseases | Effective against bacterial persisters and MRSA; no detectable resistance development observed. nih.gov |

| 5-chloro-indole-2-carboxylate derivatives | Cancer | Potent inhibitors of the drug-resistant EGFRT790M mutant. mdpi.com |

| (S)-1 (DVL1 inhibitor) | Cancer | Targets a protein implicated in chemoresistance, potentially re-sensitizing cancer cells to other drugs. nih.gov |

Development of Lead Compounds for Various Therapeutic Areas (e.g., Cancer, Infectious Diseases)

The this compound scaffold has proven to be a fertile ground for the discovery of lead compounds with therapeutic potential across different disease areas, most notably in cancer and infectious diseases. nih.govmdpi.comnih.govnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Cancer: The indole nucleus is a well-established pharmacophore in anticancer drug design, with several indole-based drugs approved for clinical use. nih.govencyclopedia.pub Derivatives of 5-chloro-indole have been extensively investigated as potential anticancer agents. As previously mentioned, they have been developed as inhibitors of key signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways. mdpi.com The ability to generate derivatives with high potency and selectivity for mutant forms of these kinases makes them attractive lead compounds for targeted cancer therapy. mdpi.com

Furthermore, the development of a 5-chloro-indole derivative as a DVL1 inhibitor represents a novel approach to cancer treatment by targeting the WNT signaling pathway. nih.gov The lead compound, (S)-1, demonstrated promising activity in cellular assays and serves as a starting point for further optimization. nih.gov

Infectious Diseases: In the realm of infectious diseases, the discovery of nTZDpa as a potent agent against MRSA and bacterial persisters highlights the potential of 5-chloro-indole derivatives as a new class of antibiotics. nih.gov With the rising threat of antimicrobial resistance, the novel mechanism of action of nTZDpa—disruption of the bacterial membrane—makes it a particularly valuable lead compound. nih.gov

Additionally, a related compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, was identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This demonstrates the broad anti-infective potential of this class of compounds.

The following table summarizes some of the lead compounds derived from the 5-chloro-indole scaffold and their therapeutic potential.

| Lead Compound/Derivative | Therapeutic Area | Mechanism of Action/Target |

| 5-chloro-indole-2-carboxylate derivatives | Cancer | Inhibition of EGFR/BRAF pathways. mdpi.com |

| (S)-1 | Cancer | Inhibition of DVL1 in the WNT signaling pathway. nih.gov |

| nTZDpa | Infectious Diseases (Bacterial) | Disruption of bacterial lipid bilayers. nih.gov |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | Infectious Diseases (Viral) | Inhibition of HIV-1 reverse transcriptase. nih.gov |

Future Perspectives in 5 Chloro 3 Phenylthio Indole Research

Emerging Synthetic Methodologies for Enhanced Functionalization and Diversification

The future synthesis of 5-Chloro-3-(phenylthio)-indole analogues will likely move beyond traditional methods to embrace more efficient and versatile strategies. A significant focus is on the direct functionalization of carbon-hydrogen (C-H) bonds, which has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in complex molecules. nih.gov This approach allows for the late-stage modification of the indole (B1671886) core and the attached phenylthio group, enabling the rapid generation of diverse chemical libraries without the need for lengthy de novo syntheses.

Furthermore, advanced cascade reactions, such as the intramolecular conjugate addition/Truce-Smiles/E1cb cascade, are being explored for the construction of complex heterocyclic systems fused to the indole scaffold. researcher.life While not directly applied to this compound yet, these methodologies offer a blueprint for creating novel, rigidified analogues with potentially unique pharmacological profiles. For instance, synthetic schemes for related 5-chloro-indole derivatives often start with a functionalized indole, such as 5-chloro-3-formyl indole-2-carboxylate, which is then elaborated through reductive amination or Wittig-type reactions to introduce diversity. mdpi.comnih.gov Future work will likely focus on developing novel starting materials and reagents to further expand the accessible chemical space around this scaffold.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Description | Potential Advantage for this compound Analogues |

|---|---|---|

| C-H Functionalization | Direct modification of C-H bonds, often using transition metal catalysis. | Allows for late-stage diversification, improving synthetic efficiency and access to novel analogues. |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in one pot to build molecular complexity. | Rapid construction of complex, polycyclic structures from simpler indole precursors. |

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. | Can be adapted to create diverse indole cores as starting points for further elaboration. researcher.life |

| Reductive Amination | Reaction of a carbonyl group with an amine to form an imine, which is then reduced to an amine. | A reliable method for introducing varied amine-containing side chains to the indole scaffold. mdpi.com |

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A deeper understanding of how this compound derivatives exert their effects is crucial for their development as therapeutic agents. Future investigations will concentrate on elucidating their precise mechanisms of action at both the molecular and cellular levels. For related 5-chloroindole (B142107) compounds, studies have already identified interactions with key biological targets. For example, 5-chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a ligand-gated ion channel. nih.gov This was determined through electrophysiological recordings and intracellular calcium assays in cell lines expressing the receptor. nih.gov

For more complex derivatives, research has focused on their role as enzyme inhibitors. Analogues of 5-chloro-indole have been shown to inhibit mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many cancers. mdpi.com Mechanistic studies for these compounds involve assessing their impact on cellular signaling cascades, for example by measuring the levels of apoptotic proteins like caspase-3, caspase-8, Bax, and the anti-apoptotic protein Bcl-2. nih.gov Similarly, other indole derivatives have been investigated for their ability to inhibit the 5-lipoxygenase (5-LOX) enzyme. dntb.gov.ua Future work will employ advanced techniques such as cryo-electron microscopy to visualize the binding of these compounds to their target proteins, providing atomic-level insights into their inhibitory mechanisms.

Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

The rational design of new chemical entities based on the this compound scaffold is a key area for future research. This approach relies on a detailed understanding of the structure-activity relationship (SAR) to guide the synthesis of analogues with enhanced potency and selectivity for their biological targets. For example, in the development of 5-chloro-indole derivatives as EGFR inhibitors, modifications to the side chain at the 3-position have been systematically explored. mdpi.comnih.gov

Computational molecular docking is an integral part of this process, allowing researchers to predict how newly designed molecules will bind to their target protein. Studies on 5-chloro-indole-2-carboxylate derivatives have used docking to visualize interactions within the hydrophobic pocket of the EGFR and BRAF active sites. mdpi.com These models revealed that the 5-chloro-indole moiety can stack between key amino acid residues like Trp531 and Phe583, while the chlorine atom can form a halogen bond with Cys532. mdpi.com This information is then used to design new analogues with optimized interactions. A crucial goal is to achieve selectivity, for instance, designing compounds that inhibit a mutated form of a protein (e.g., EGFRT790M) more effectively than the wild-type, which can reduce side effects. mdpi.comnih.gov

Table 2: Key Interactions in the Rational Design of 5-Chloro-Indole Analogues

| Compound Series | Target Protein | Key Binding Interactions | Reference |

|---|---|---|---|

| 5-chloro-indole-2-carboxylates | BRAFV600E | pi-H interaction with Val471; Halogen bond with Cys532; Hydrophobic interactions. | mdpi.com |

Exploration of Novel Therapeutic Applications and Biological Pathways

While significant research has focused on the anticancer potential of 5-chloro-indole derivatives, future studies will explore a wider range of therapeutic applications. The structural versatility of this scaffold makes it a candidate for targeting various biological pathways.

One area of interest is in antiviral research. A related compound, 5-chloro-3-(phenylsulfonyl)-indole-2-carboxamide, has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase, showing potent activity in low nanomolar concentrations. nih.gov This opens the door for the development of this compound analogues as potential anti-HIV agents.

Furthermore, the indole core is a well-known privileged structure in neuroscience. Research into related compounds suggests potential applications in treating psychosis, depression, and anxiety, possibly through mechanisms involving dopamine (B1211576) D2 receptor partial agonism or 5-HT2a receptor antagonism. bioworld.com The demonstrated activity of 5-chloroindole at 5-HT₃ receptors further supports the exploration of this class of compounds for neurological and psychiatric disorders. nih.gov Additionally, the inhibition of the 5-lipoxygenase (5-LOX) enzyme by related benzoindole derivatives suggests potential applications in inflammatory diseases and cancer chemoprevention. dntb.gov.ua

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery and will be central to future research on this compound. jddhs.com This integrated approach accelerates the identification and optimization of lead compounds. The process often begins with in silico techniques like molecular docking and pharmacophore modeling to screen virtual libraries and prioritize candidates for synthesis. jddhs.com

Once synthesized, these compounds are validated through in vitro and in vivo experiments. jddhs.com An important aspect of this integrated workflow is the early prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions for novel 5-chloro-indole derivatives have been used to assess their potential safety and pharmacokinetic profiles before committing to more resource-intensive studies. mdpi.comnih.gov This computational prescreening helps to identify candidates with a higher probability of success in later stages of drug development.

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, creates a more efficient and rational workflow. nih.gov By bridging computational predictions with experimental validation, the future discovery of drugs based on the this compound scaffold promises to be more precise and cost-effective. jddhs.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Chloro-3-(phenylthio)-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can draw from analogous indole functionalization strategies. For example, copper-catalyzed thiol-aryl halide coupling (Ullmann-type reactions) may introduce the phenylthio group at the 3-position of the indole core. Solvent selection (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI) are critical for optimizing reaction efficiency . Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HRMS, and TLC are standard . Notably, the absence of 3-thio indoles in structural databases suggests synthetic novelty, requiring rigorous validation of intermediates and products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key protons (e.g., indole NH, aromatic protons) and carbons (e.g., C-3 phenylthio substituent) should align with predicted chemical shifts. For example, the phenylthio group may deshield adjacent protons, shifting signals downfield .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- TLC : Monitor reaction progress using appropriate Rf values and visualize under UV/iodine staining .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural proof, though no 3-thio indole structures are currently in databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. To address this:

- Reproduce Conditions : Standardize NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals and verify connectivity.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-3-(methylthio)-indole) to identify substituent-specific shifts .

- Database Surveys : Note the absence of 3-thio indoles in structural databases, suggesting potential misassignments in prior studies .

Q. What role does the phenylthio group at the 3-position play in modulating the electronic and steric properties of the indole core?

- Methodological Answer :

- Electronic Effects : The electron-rich phenylthio group may increase electron density at C-3, altering reactivity in electrophilic substitutions. DFT calculations can map electrostatic potential surfaces to predict sites for further functionalization.

- Steric Effects : The bulky phenylthio group may hinder access to the indole’s π-system, impacting binding in biological assays. Molecular docking studies can assess steric clashes with target proteins .

- Comparative SAR : Replace the phenylthio group with sulfonyl or methylthio groups (as in HIV-1 RT inhibitors) to evaluate activity changes .

Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes, receptors). Focus on hydrogen bonding with the indole NH and hydrophobic contacts with the phenylthio group.

- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes.

- QSAR Models : Train models using bioactivity data from analogs (e.g., 5-fluoro or 5-bromo derivatives) to predict IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.